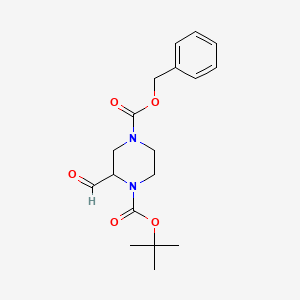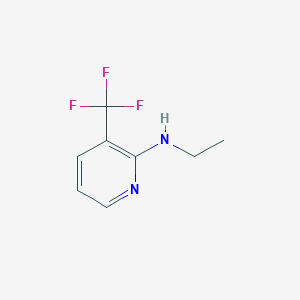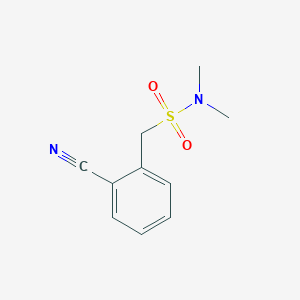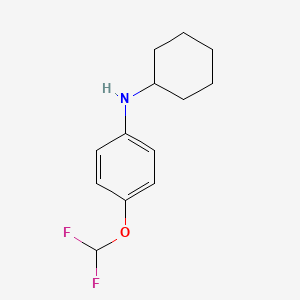
N-cyclohexyl-4-(difluoromethoxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)aniline” is represented by the formula F2CHOC6H4NH2 . The InChI Key is NDEZTSHWEPQVBX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethoxy)aniline” are as follows: It has a refractive index of 1.505 (lit.) , a boiling point of 231 °C (lit.) , and a density of 1.283 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Fluorescence Spectroscopy
N-cyclohexyl-4-(difluoromethoxy)aniline, as a derivative of aniline, finds applications in fluorescence spectroscopy. Studies have shown that the fluorescence spectra of aniline and its derivatives can shift in different solvent mixtures. This property is relevant in understanding the molecular behavior and interactions in various environments (Suppan & Guerry-Butty, 1985).
Synthesis of Biological Compounds
Aniline derivatives, including this compound, are significant in the synthesis of biologically active compounds. They are used in multistep reaction schemes for developing novel compounds with potential antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).
Catalysis and Organic Synthesis
This compound is also involved in catalysis and organic synthesis. For example, its hydroalkylation in certain catalytic systems can lead to the formation of various products, which are useful in synthetic chemistry (Kamiyama, Enomoto, & Inoue, 1982).
Sensor Technology
In sensor technology, derivatives of aniline like this compound can be utilized. For example, poly(aniline) and its derivatives have been explored for their potential in creating sensors, leveraging their pH-dependent properties and reactivity to certain analytes (Shoji & Freund, 2001).
Material Science
These compounds are integral in material science, particularly in the development of organic materials with specific properties, like liquid crystals and dendrimers. The structural variety and behavior of these materials under different conditions can be significantly influenced by aniline derivatives (Morar et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclohexyl-4-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10,13,16H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVISSNVBULZJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


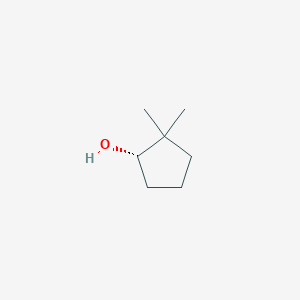
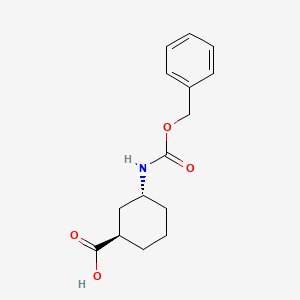
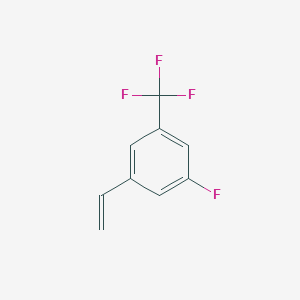
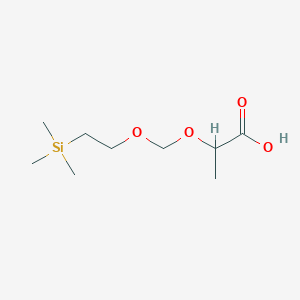

![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)
![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)
![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)

